molecular formula C14H26N4O2 B14482498 N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea CAS No. 65557-61-1

N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea

Katalognummer: B14482498
CAS-Nummer: 65557-61-1
Molekulargewicht: 282.38 g/mol
InChI-Schlüssel: NFTDSCUHMSOFGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclohexyl group, a piperazine ring, and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea typically involves the reaction of cyclohexyl isocyanate with N-(4-methylpiperazin-1-yl)-2-oxoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the urea moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea oxide.

    Reduction: Formation of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea alcohol.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and urea moiety play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexyl-N’-[2-(4-methylphenyl)-2-oxoethyl]urea: Similar structure but with a phenyl group instead of a piperazine ring.

    N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

Uniqueness

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea is unique due to the presence of both a cyclohexyl group and a piperazine ring, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

65557-61-1

Molekularformel

C14H26N4O2

Molekulargewicht

282.38 g/mol

IUPAC-Name

1-cyclohexyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea

InChI

InChI=1S/C14H26N4O2/c1-17-7-9-18(10-8-17)13(19)11-15-14(20)16-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H2,15,16,20)

InChI-Schlüssel

NFTDSCUHMSOFGC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C(=O)CNC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.